

Independent Replication of FPI-1465 (Nacubactam) Findings: A Comparative Guide

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Compound of Interest

Compound Name: FPI-1465
Cat. No.: B15567690

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel β -lactamase inhibitor **FPI-1465**, also known as nacubactam, with other clinically relevant alternatives. The information is based on available preclinical and clinical data from independent studies, supplemented with initial findings from developer-associated research where independent replication is not yet available.

Executive Summary

FPI-1465 (nacubactam) is a diazabicyclooctane (DBO) non- β -lactam β -lactamase inhibitor. A key differentiating feature of nacubactam is its dual-action mechanism: it not only inhibits a broad spectrum of serine β -lactamases (Ambler classes A, C, and some D), but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.^{[1][2][3][4][5][6]} This dual mechanism makes it a promising agent for combating antibiotic-resistant bacteria.

This guide will compare the in vitro efficacy of nacubactam with other β -lactamase inhibitors such as avibactam, relebactam, and vaborbactam, presenting available quantitative data and detailing the experimental methodologies for key cited experiments.

Data Presentation: In Vitro Efficacy Comparison

The following tables summarize the available quantitative data from independent comparative studies on the in vitro efficacy of nacubactam and its alternatives.

Table 1: Comparative In Vitro Activity of β -Lactamase Inhibitors Against Mycobacterium abscessus Complex (MABC)

β -Lactam Combination	Fold Reduction in MIC of β -Lactam	Reference
Meropenem + Nacubactam	8-fold	[7]
Cefepime + Nacubactam	2-fold	[7]
Meropenem + Vaborbactam	Less potent than Meropenem + Nacubactam	[7]
Imipenem + Relebactam	Modest reduction	[7]
Ceftazidime + Avibactam	Poor intrinsic activity of ceftazidime against MABC	[7]

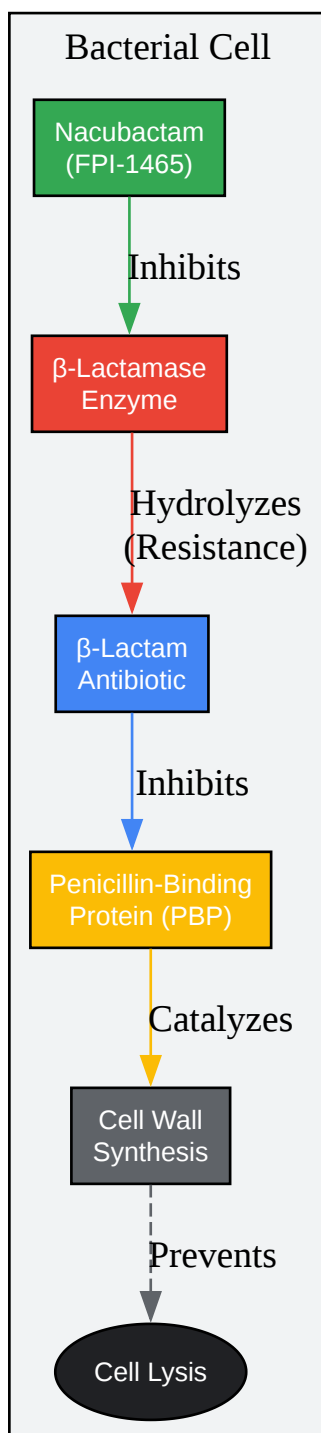
Table 2: In Vitro Activity of Meropenem-Nacubactam against KPC-producing Klebsiella pneumoniae

Strain	Meropenem MIC (mg/L)	Meropenem + Nacubactam (4 mg/L) MIC (mg/L)	Reference
KPC-2 producing	>64	0.5	[4]
KPC-3 producing	>64	0.5	[4]

Signaling Pathways and Mechanisms of Action

General Mechanism of β -Lactamase Inhibition by Nacubactam (**FPI-1465**)

Nacubactam, like other DBOs, forms a covalent bond with the serine residue in the active site of serine- β -lactamases. This incapacitates the enzyme, preventing it from hydrolyzing the β -lactam ring of co-administered antibiotics.

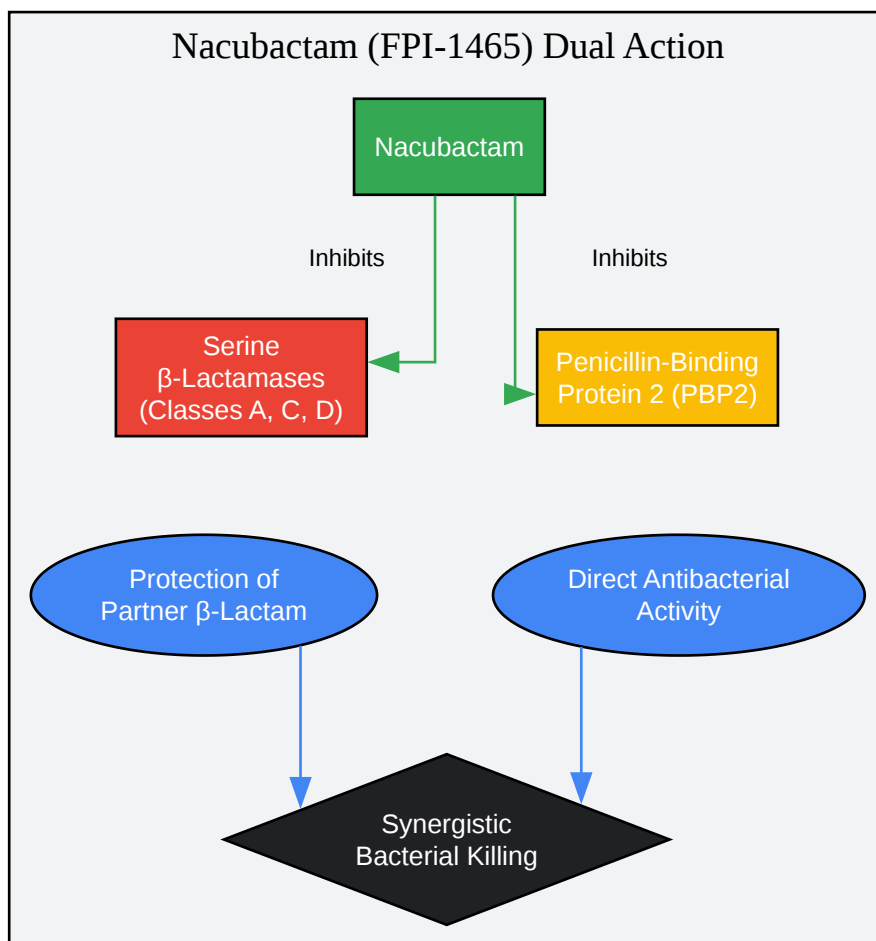


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Mechanism of β -lactamase inhibition by Nacubactam.

Dual-Action Mechanism of Nacubactam (**FPI-1465**)

Unlike many other β -lactamase inhibitors, nacubactam also directly inhibits PBP2, contributing to its antibacterial effect and enhancing the activity of partner β -lactams.



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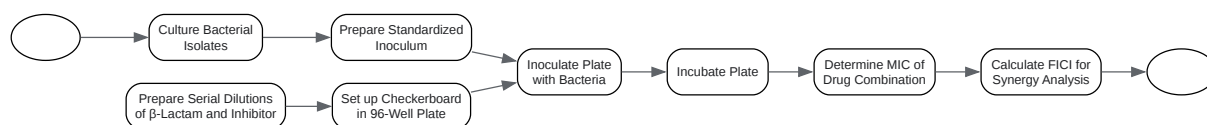
Dual-action mechanism of Nacubactam.

Experimental Protocols

In Vitro Synergy Assessment (Checkerboard Assay)

This protocol is a generalized representation based on methodologies described in independent studies evaluating β -lactamase inhibitor combinations.[7][8]

- **Bacterial Isolates:** Clinical isolates of multidrug-resistant bacteria (e.g., *M. abscessus*, KPC-producing *K. pneumoniae*) are cultured on appropriate agar plates.
- **Inoculum Preparation:** A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
- **Drug Preparation:** Stock solutions of nacubactam (or other inhibitors) and partner β -lactams are prepared. Serial twofold dilutions of each drug are made.
- **Assay Setup:** In a 96-well microtiter plate, serial dilutions of the β -lactam are added to the columns, and serial dilutions of the inhibitor are added to the rows. Each well contains a unique combination of drug concentrations.
- **Inoculation:** Each well is inoculated with the prepared bacterial suspension.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
- **MIC Determination:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.
- **Data Analysis:** The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy, additivity, or antagonism.



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Workflow for in vitro synergy testing.

Clinical Development Overview

Nacubactam is currently in global Phase III clinical trials in combination with various β -lactam partners for the treatment of complicated urinary tract infections, acute pyelonephritis, and infections caused by carbapenem-resistant Enterobacterales (CRE).[9][10] Phase I studies have shown that nacubactam is generally well-tolerated, with a pharmacokinetic profile that supports co-administration with meropenem.[2][3]

Conclusion

Independent in vitro studies support the initial findings that **FPI-1465** (nacubactam) is a potent β -lactamase inhibitor. Its dual-action mechanism of inhibiting both β -lactamases and PBP2 distinguishes it from other clinically available inhibitors like avibactam, relebactam, and vaborbactam. This unique characteristic may offer a significant advantage in treating infections caused by multidrug-resistant bacteria. The ongoing Phase III clinical trials will be crucial in determining the clinical efficacy and safety of nacubactam-based combination therapies and their place in the therapeutic arsenal against serious Gram-negative infections. Further independent, head-to-head comparative studies are warranted to fully elucidate the relative merits of nacubactam against a broader range of resistant pathogens.

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